Nonyl tribromoacetate
Description
Nonyl tribromoacetate (C₁₂H₂₁Br₃O₂) is a brominated ester derived from tribromoacetic acid (CBr₃COOH) and nonyl alcohol (C₉H₁₉CH₂OH). Tribromoacetates are characterized by three bromine atoms attached to the alpha-carbon of the acetate group, which confer high electron-withdrawing effects and reactivity. These compounds are typically synthesized via esterification reactions, such as the Appel reaction, where tribromoacetyl bromide reacts with alcohols under mild conditions .
This compound’s long alkyl chain (nonyl group) likely enhances its hydrophobicity compared to shorter-chain analogs, influencing its solubility and applications in polymer chemistry or flame retardants. However, explicit data on its synthesis, stability, or industrial use remain scarce in publicly available literature.
Properties
CAS No. |
90146-93-3 |
|---|---|
Molecular Formula |
C11H19Br3O2 |
Molecular Weight |
422.98 g/mol |
IUPAC Name |
nonyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C11H19Br3O2/c1-2-3-4-5-6-7-8-9-16-10(15)11(12,13)14/h2-9H2,1H3 |
InChI Key |
QOHRIGYQVIDKMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonyl tribromoacetate can be synthesized through the esterification of tribromoacetic acid with nonanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Nonyl tribromoacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The tribromoacetate group can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The tribromoacetate moiety can be reduced to form nonyl acetate, with the bromine atoms being replaced by hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions to achieve the desired reduction.
Major Products Formed
Nonyl Acetate: Formed through the reduction of this compound.
Substituted Nonyl Acetates: Formed through nucleophilic substitution reactions with various nucleophiles.
Scientific Research Applications
Nonyl tribromoacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the tribromoacetate group into various molecules.
Biology: Investigated for its potential use in modifying biological molecules, such as proteins and nucleic acids, through esterification reactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of nonyl tribromoacetate involves the interaction of its tribromoacetate moiety with various molecular targets. The tribromoacetate group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can alter the function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare nonyl tribromoacetate with structurally related tribromoacetates and other halogenated esters:
Key Differences and Research Findings:
Reactivity and Functional Groups: this compound’s long alkyl chain reduces its electrophilicity compared to ethyl or allyl analogs, slowing nucleophilic attacks (e.g., in esterification or amidation). In contrast, allyl tribromoacetate’s unsaturated bond enables participation in polymerization or Diels-Alder reactions . Ethyl and butyl tribromoacetates are more reactive in Appel reactions due to shorter chains, facilitating faster acyl bromide formation .
Physical Properties: Hydrophobicity increases with alkyl chain length. This compound is likely insoluble in water but miscible with non-polar solvents, whereas ethyl tribromoacetate exhibits partial polarity . Thermal stability correlates with molecular weight; nonyl derivatives may decompose at higher temperatures (~300°C, estimated).
Applications: Flame Retardancy: Brominated esters like butyl tribromoacetate may act as flame retardants, but nonyl derivatives’ efficacy remains untested . Polymer Chemistry: Allyl tribromoacetate is documented in hyperbranched polymer synthesis, while nonyl analogs could serve as crosslinkers in hydrophobic resins .
Environmental and Safety Profile: Tribromoacetates are less toxic than persistent pollutants like hexabromocyclododecane (HBCD) or organotin compounds, which are restricted under REACH . However, brominated esters may release HBr upon decomposition, requiring careful handling.
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